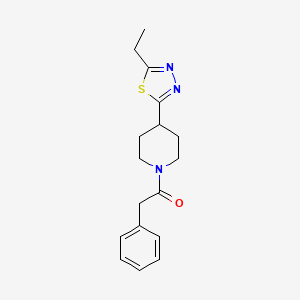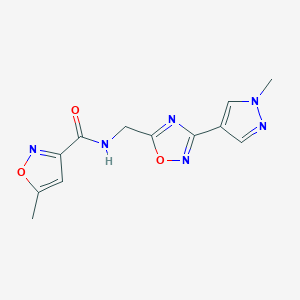
(2E)-4-(Oxan-4-yloxy)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(Oxan-4-yloxy)but-2-enoic acid, also known as 4-Oxo-2-butenoic acid 4-oxa-2-butenoic acid, is a chemical compound with the molecular formula C6H8O4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacteria and fungi. It has also been found to have cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-4-(Oxan-4-yloxy)but-2-enoic acid in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it a useful tool for studying the mechanisms of microbial growth and replication. However, one limitation of using this compound is its cytotoxic effects on cancer cells, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid. One potential area of research is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new cancer treatments. Other potential areas of research include the study of the compound's effects on other types of cells and its potential use in the development of new drugs for the treatment of other diseases.
Synthesemethoden
The synthesis of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid can be achieved through the reaction of 4-hydroxy-2-butanone and glyoxylic acid. The reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(Oxan-4-yloxy)but-2-enoic acid has been studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(E)-4-(oxan-4-yloxy)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIRMMFXWARNB-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1OC/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)
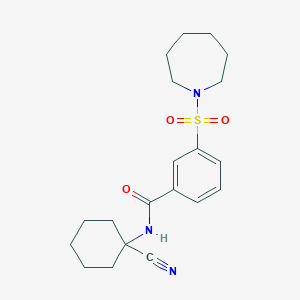
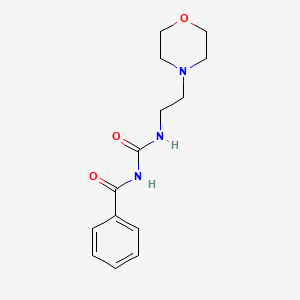
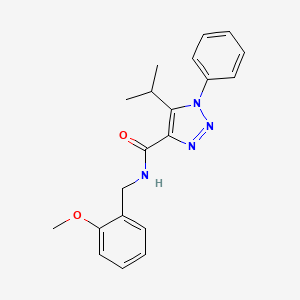
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)
